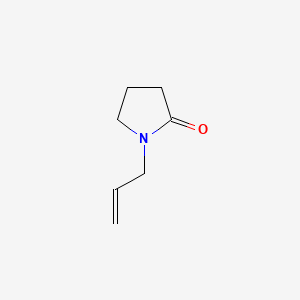

N-Allyl-2-pyrrolidinone

説明

Significance of the Pyrrolidinone Core in Synthetic Chemistry

The pyrrolidinone ring, a five-membered lactam, is a significant scaffold in synthetic chemistry. researchgate.netresearchgate.net This heterocyclic system is a core structure in numerous biologically and pharmacologically active molecules, as well as many alkaloids. frontiersin.orgnih.gov The prevalence of the pyrrolidinone moiety in natural and unnatural products has made it a target of considerable interest for synthetic chemists. researchgate.net

The development of synthetic methods to construct the pyrrolidinone backbone is extensive. acs.org Its utility is further enhanced by the ability to functionalize the α-position through simple base treatment followed by reaction with electrophiles. acs.org This versatility allows for the creation of a wide array of derivatives with diverse properties. The pyrrolidinone nucleus is considered a versatile lead compound for designing potent bioactive agents, and its various reactions offer significant scope in medicinal chemistry. researchgate.net

Research Context of N-Allyl Functionalization in Heterocyclic Systems

The introduction of an allyl group to a nitrogen atom within a heterocyclic system, known as N-allyl functionalization, is a key area of research in organic synthesis. acs.orgcore.ac.uk N-heterocycles are fundamental building blocks in natural products and synthetic drugs, and their functionalization is a subject of numerous studies. acs.org The N-allyl group is a particularly useful functional handle due to the reactivity of the allyl double bond, which allows for a variety of subsequent chemical transformations.

Transition-metal-catalyzed allylic alkylation is a common method for introducing allyl groups. acs.org Research has focused on developing efficient and atom-economical methods for N-allylation, including the direct use of allylic alcohols as substrates, which produces water as the only byproduct. acs.orgcore.ac.uk The development of palladium-catalyzed tandem N-arylation/carboamination reactions has also enabled the modular assembly of N-aryl-2-allyl pyrrolidines from simple precursors. nih.govnih.gov Furthermore, the oxidation of N-allyl compounds can lead to the formation of N-acyl iminium ions, which are powerful electrophilic intermediates for constructing heterocyclic scaffolds. pitt.edu

Overview of Current Research Trajectories Involving N-Allyl-2-pyrrolidinone Derivatives

Current research involving this compound derivatives explores their potential in various areas of chemical synthesis and materials science. One significant trajectory is the synthesis of functionalized pyrrolidinone scaffolds. For instance, palladium-catalyzed carboamination reactions have been developed to synthesize N-aryl-2-allyl pyrrolidines with high diastereoselectivity. nih.govnih.gov Another approach involves a nickel-catalyzed cyclization/carbonylation of N-allylbromoacetamides with arylboronic acids to produce a variety of 2-pyrrolidinone (B116388) derivatives. researchgate.net

In the realm of polymer chemistry, this compound and its derivatives are investigated as monomers for the synthesis of novel polymers. For example, copolymers of N-vinyl-2-pyrrolidone and allyl glycidyl (B131873) ether have been synthesized and studied for their ability to form nanoaggregates, which could have applications in drug delivery systems. mdpi.comaau.dkresearchgate.netnih.gov Research has also been conducted on the radical copolymerization of N-vinyl-2-pyrrolidone and allyl glycidyl ether to create amphiphilic copolymers. mdpi.com These studies highlight the ongoing efforts to utilize the unique chemical properties of this compound for the development of new materials and synthetic methodologies.

| Chemical Compound Name | Molecular Formula | Synonyms |

| This compound | C7H11NO | 1-(2-Propen-1-yl)-2-pyrrolidinone, 1-allylpyrrolidin-2-one, N-allylpyrrolidone |

| N-vinyl-2-pyrrolidinone | C6H9NO | NVP |

| Allyl glycidyl ether | C6H10O2 | AGE |

| N-vinylformamide | C3H5NO | |

| N-vinylisobutyramide | C6H11NO | NVIBA |

| (S)-4-hydroxy-2-pyrrolidinone | C4H7NO2 | |

| (R)-4-acetylthio-2-pyrrolidinone | C6H9NO2S | |

| Ethyl pyroglutamate | C7H11NO3 | |

| Doxorubicin | C27H29NO11 | |

| Paclitaxel | C47H51NO14 | |

| Meglumine | C7H17NO5 |

| Property | Value |

| Molecular Weight | 125.17 g/mol nih.gov |

| Molecular Formula | C7H11NO nih.govchembk.comscbt.com |

| Physical Form (at 20°C) | Liquid aksci.com |

| Density | 0.99 g/cm³ aksci.com |

| Refractive Index | 1.48 aksci.com |

| Boiling Point | 115-120 °C @ 12 Torr echemi.com |

| Melting Point | 190-191 °C echemi.com |

| Purity | 95% (Min. Spec) aksci.com |

| CAS Number | 2687-97-0 fluorochem.co.uk |

Structure

3D Structure

特性

IUPAC Name |

1-prop-2-enylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-2-5-8-6-3-4-7(8)9/h2H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURRSEGFTCZKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181383 | |

| Record name | 1-(Allyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2687-97-0 | |

| Record name | 1-(2-Propen-1-yl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Allyl)pyrrolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2687-97-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Allyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(allyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Allyl-2-pyrrolidinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G68P3TM39D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Allyl 2 Pyrrolidinone and Its Derivatives

Transition Metal-Catalyzed Synthetic Routes

Transition metal-catalyzed reactions have become indispensable in organic synthesis for their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of N-Allyl-2-pyrrolidinone synthesis, both nickel and palladium catalysis have enabled the development of novel cyclization and coupling strategies.

Nickel-Catalyzed Cyclization and Carbonylation Pathways

Nickel catalysis has emerged as a powerful tool for the synthesis of 2-pyrrolidinone (B116388) derivatives through innovative cyclization and carbonylation reactions. These methods often proceed under mild conditions and exhibit broad functional group tolerance.

A notable advancement in the synthesis of 2-pyrrolidinone derivatives is the nickel-catalyzed cyclization/carbonylation transformation of N-allylbromoacetamides with arylboronic acids. acs.orgnih.govacs.org This approach provides a direct and efficient route to a variety of functionalized 2-pyrrolidinones. acs.org The reaction couples the N-allylbromoacetamide substrate with an arylboronic acid partner, incorporating a carbonyl group in the process to form the lactam ring. acs.orgnih.gov This transformation has proven to be effective for a range of substrates, tolerating various useful functional groups. acs.orgresearchgate.net

Table 1: Examples of Nickel-Catalyzed Synthesis of 2-Pyrrolidinone Derivatives

| N-Allylbromoacetamide Substrate | Arylboronic Acid Partner | Product | Yield |

|---|---|---|---|

| N-allyl-2-bromo-2-methyl-N-phenylpropanamide | p-tolylboronic acid | 1-allyl-5-methyl-5-phenyl-3-(p-tolyl)pyrrolidin-2-one | 85% |

| N-allyl-2-bromo-N-(4-fluorophenyl)-2-methylpropanamide | Phenylboronic acid | 1-allyl-3-(4-fluorophenyl)-5-methyl-5-phenylpyrrolidin-2-one | 78% |

| N-allyl-2-bromo-N-(4-chlorophenyl)-2-methylpropanamide | 4-methoxyphenylboronic acid | 1-allyl-3-(4-chlorophenyl)-5-(4-methoxyphenyl)-5-methylpyrrolidin-2-one | 82% |

This table is generated based on representative data from the cited research and is for illustrative purposes.

The mechanism of this nickel-catalyzed transformation is understood to proceed through a sequential single-electron-transfer (SET) pathway. acs.orgnih.govresearchgate.net The catalytic cycle is initiated by the reaction of the arylboronic acid with a Ni(I) species, forming an aryl Ni(I) complex. acs.org This complex then engages in a single-electron transfer with the N-allylbromoacetamide, generating an alkyl radical and an aryl Ni(II) species. acs.orgresearchgate.net This is followed by a 5-exo-trig cyclization of the radical, a key step in forming the pyrrolidinone ring structure. acs.orgresearchgate.net Coordinatively unsaturated nickel complexes are frequently employed as SET agents in such reactions, where the mode of electron transfer (inner- vs. outer-sphere) can significantly affect reaction rates and product selectivity. researchgate.netescholarship.orgosti.gov

A significant feature of this synthetic method is the use of formic acid as a safe and convenient source of carbon monoxide (CO). acs.orgnih.gov Carbon monoxide is a toxic gas, and its handling requires specialized equipment. tcichemicals.com The in situ generation of CO from a stable and easily handled precursor like formic acid enhances the practicality and accessibility of this carbonylation chemistry. acs.orgresearchgate.net This approach avoids the need to handle gaseous carbon monoxide directly, making it a valuable addition to the synthesis of heterocyclic compounds. nih.gov The CO generated in situ is then inserted into an acyl Ni(II) complex, which subsequently participates in the catalytic cycle to yield the final 2-pyrrolidinone product. acs.org

Achieving stereochemical control is a critical aspect of synthesizing complex molecules. In the context of nickel-catalyzed cyclizations to form pyrrolidines, chiral catalysts can be employed to achieve doubly stereoconvergent alkyl-alkyl cross-couplings, allowing for the control of vicinal stereocenters with high stereoselectivity. nih.gov While not specifically detailed for the N-allylbromoacetamide reaction, the principles are transferable. For instance, in related nickel-catalyzed electroreductive cyclizations of N-allyl-α-iodoamides, a predominance for the formation of trans-C-3:C-4 substituted pyrrolidinones has been observed, indicating an inherent diastereoselectivity in the cyclization step. documentsdelivered.com Furthermore, the development of P-chiral bisphosphorus ligands has enabled highly enantioselective nickel-catalyzed reductive cyclizations of N-alkynones to produce pyrrolidines bearing chiral tertiary alcohols, demonstrating the potential for high levels of stereocontrol in related systems. researchgate.net

Palladium-Catalyzed Carboamination Strategies

Palladium catalysis offers a complementary set of powerful tools for the synthesis of this compound derivatives, primarily through carboamination reactions. These reactions construct the pyrrolidine (B122466) ring by forming one carbon-carbon bond and one carbon-nitrogen bond in a single process.

A notable palladium-catalyzed carboamination reaction involves the coupling of γ-(N-arylamino)alkenes with vinyl bromides to afford N-aryl-2-allyl pyrrolidines. nih.govnih.gov This method demonstrates broad scope with respect to the vinyl halide partner and typically proceeds with high diastereoselectivity, favoring the formation of trans-2,3- and cis-2,5-disubstituted pyrrolidines. nih.gov Furthermore, this strategy has been extended to tandem N-arylation/carboamination sequences, allowing for the one-pot synthesis of N-aryl-2-allyl pyrrolidines from a primary γ-amino alkene, an aryl bromide, and a vinyl bromide. nih.gov This modular approach significantly enhances synthetic efficiency. researchgate.net Enantioselective variants of palladium-catalyzed carboamination have also been developed, utilizing chiral ligands to produce enantioenriched pyrrolidines, which are valuable building blocks in medicinal chemistry. semanticscholar.orgorganic-chemistry.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-allylbromoacetamide |

| Arylboronic acid |

| Formic acid |

| Carbon monoxide |

| Nickel |

| Palladium |

| N-aryl-2-allyl pyrrolidine |

| γ-(N-arylamino)alkene |

| Vinyl bromide |

| Primary γ-amino alkene |

| Aryl bromide |

| N-allyl-α-iodoamide |

| N-alkynone |

| Chiral bisphosphorus ligand |

| p-tolylboronic acid |

| Phenylboronic acid |

| 4-methoxyphenylboronic acid |

| 4-acetylphenylboronic acid |

| N-allyl-2-bromo-2-methyl-N-phenylpropanamide |

| N-allyl-2-bromo-N-(4-fluorophenyl)-2-methylpropanamide |

| N-allyl-2-bromo-N-(4-chlorophenyl)-2-methylpropanamide |

| N-allyl-2-bromo-2-methyl-N-(p-tolyl)propanamide |

| 1-allyl-5-methyl-5-phenyl-3-(p-tolyl)pyrrolidin-2-one |

| 1-allyl-3-(4-fluorophenyl)-5-methyl-5-phenylpyrrolidin-2-one |

| 1-allyl-3-(4-chlorophenyl)-5-(4-methoxyphenyl)-5-methylpyrrolidin-2-one |

Synthesis of N-Aryl-2-allyl Pyrrolidines from γ-(N-Arylamino)alkenes and Vinyl Bromides

A significant method for the synthesis of N-aryl-2-allyl pyrrolidines involves a palladium-catalyzed carboamination reaction. nih.govnih.gov This process couples γ-(N-arylamino)alkenes with various vinyl bromides in the presence of a palladium(0) catalyst and a base. nih.gov The reaction demonstrates broad applicability with respect to the structure of the vinyl halide, successfully yielding the desired N-aryl-2-allyl pyrrolidine derivatives. nih.gov This intramolecular cyclization forms a new carbon-carbon and carbon-nitrogen bond in a single operation, constructing the pyrrolidine core. The methodology builds upon previous work on similar palladium-catalyzed carboaminations that utilized aryl bromides to produce N-aryl-2-benzyl pyrrolidines. nih.gov

The general transformation can be summarized as the cyclization of a γ-N-arylamino alkene with a vinyl bromide, leading to the formation of the pyrrolidine ring with an appended allyl group at the 2-position. Optimization of this reaction has led to the development of conditions that are effective for a variety of substrates. nih.gov

Diastereoselectivity in Palladium-Catalyzed Reactions

A key feature of the palladium-catalyzed synthesis of N-aryl-2-allyl pyrrolidines is its high degree of stereocontrol. The reactions exhibit excellent diastereoselectivity, consistently favoring the formation of specific stereoisomers. nih.govnih.gov Specifically, the process yields trans-2,3-disubstituted and cis-2,5-disubstituted pyrrolidines with good to excellent levels of diastereoselectivity. nih.gov

For many substrate combinations, the diastereomeric ratio (dr) has been observed to be greater than 20:1, indicating a strong preference for a single diastereomer. nih.gov This high level of stereochemical control is a crucial advantage of the methodology, allowing for the predictable synthesis of complex, multi-substituted pyrrolidine structures. The observed selectivity is consistent with related palladium-catalyzed reactions for the synthesis of N-acyl and N-Boc-protected pyrrolidines, which also proceed with high diastereoselectivity. organic-chemistry.org The choice of phosphine (B1218219) ligand for the palladium catalyst can be critical in achieving optimal yields and stereoselectivity. organic-chemistry.orgumich.edu

| Substrate Class | Coupling Partner | Major Products | Diastereoselectivity |

| γ-(N-Arylamino)alkenes | Vinyl Bromides | trans-2,3- and cis-2,5-disubstituted N-aryl-2-allyl pyrrolidines | Good to excellent (often >20:1 dr) |

| γ-(N-Acylamino)alkenes | Aryl Bromides | trans-2,3-disubstituted N-acyl-2-benzyl pyrrolidines | Generally high |

| γ-(N-Boc-amino)alkenes | Aryl Bromides | trans-2,3-disubstituted N-Boc-2-benzyl pyrrolidines | Generally high |

Tandem N-Arylation/Carboamination Sequences

To enhance the efficiency and modularity of synthesizing these pyrrolidine derivatives, a tandem, one-pot process has been developed. nih.gov This sequence combines an initial N-arylation step with the subsequent carboamination cyclization. The process begins with a primary γ-amino alkene, which is coupled with an aryl bromide and a vinyl bromide in a single reaction vessel. nih.govnih.gov

This tandem strategy enables the assembly of complex N-aryl-2-allyl pyrrolidines from simple, readily available precursors in one operation. nih.gov Achieving this transformation required careful selection of catalysts, as the optimal conditions for N-arylation and carboamination can differ. In some cases, an in situ modification of the palladium catalyst, such as a phosphine ligand exchange, is employed between the two stages of the reaction to ensure high yields for both transformations. umich.edu This one-pot approach is highly efficient for creating molecular diversity and is amenable to the construction of compound libraries. nih.gov

Titanium/Magnesium-Catalyzed Carbocyclization

Regio- and Stereoselective Synthesis of Methylenepyrrolidine Derivatives from N-Allyl-substituted 2-Alkynylamines

An alternative approach to pyrrolidine synthesis utilizes a bimetallic catalytic system of titanium and magnesium. Specifically, the combination of titanium(IV) isopropoxide (Ti(O-iPr)₄) and ethylmagnesium bromide (EtMgBr) catalyzes the regio- and stereoselective carbocyclization of N-allyl-substituted 2-alkynylamines with diethylzinc (B1219324) (Et₂Zn). researchgate.netresearchgate.netnih.gov This reaction, followed by hydrolysis or deuterolysis, affords methylenepyrrolidine derivatives in high yields. researchgate.netnih.gov

The reaction proceeds via an intramolecular cyclization, forming a five-membered ring. The process is highly selective, controlling both the region of bond formation and the resulting stereochemistry of the exocyclic double bond. researchgate.net The methodology is robust and tolerates a wide array of substituents on the alkyne portion of the starting material, including aryl, alkyl, trimethylsilyl, methoxymethyl, and aminomethyl groups. researchgate.netnih.govnih.gov

| Starting Material | Catalyst System | Reagent | Product | Yield |

| N-Allyl-substituted 2-Alkynylamines | Ti(O-iPr)₄ / EtMgBr | Et₂Zn | Methylenepyrrolidine derivatives | High |

Ligand and Solvent Effects in Ti-Mg Catalysis

The efficiency and selectivity of the Ti-Mg-catalyzed carbocyclization show notable tolerance to solvent variation. Studies have found that the reaction proceeds with equal selectivity in a range of solvents, including dichloromethane (B109758), hexane, toluene, and diethyl ether. researchgate.netnih.govnih.gov This indicates that the catalytic cycle is not highly sensitive to the polarity or coordinating ability of the solvent, a feature that adds to the practical utility of the method.

While the specific ligand effects on the titanium center in this particular carbocyclization are not extensively detailed in the provided literature, the catalytic system relies on a simple alkoxide precursor, Ti(O-iPr)₄, without the need for complex, pre-formed phosphine or cyclopentadienyl (B1206354) ligands. The active catalytic species is generated in situ through the interaction with the Grignard reagent, EtMgBr. The nature of the solvent can, however, influence the outcome in related homoallyl-substituted systems, where piperidine (B6355638) derivatives may be formed instead of pyrrolidines, suggesting that the solvent can play a role in directing the cyclization pathway depending on the substrate structure. rjsvd.com

Other Transition Metal-Mediated Transformations

Beyond palladium and titanium/magnesium systems, other transition metals have been employed to mediate the synthesis of pyrrolidine rings. Zirconium complexes, for instance, have been used to cyclize amino-dienes to produce 3-benzyl pyrrolidines in high yield. This highlights the utility of Group 4 metals in similar cyclization reactions.

Furthermore, a variety of other transition metals, including rhodium, iridium, and ruthenium, are used in transformations that can lead to the formation of heterocyclic structures like pyrrolidines, often through C-H activation or other novel bond-forming strategies. These methods contribute to the diverse array of tools available for constructing the pyrrolidine core, each with its own unique scope and advantages in terms of substrate compatibility and stereochemical control.

Rhodium-Catalyzed Transformations for Pyrrolidinone Derivatives

Rhodium catalysis has proven to be a versatile tool for the synthesis of pyrrolidine and pyrrolidinone derivatives. These methods often involve the cyclization of unsaturated amines or related substrates. documentsdelivered.com For instance, rhodium complexes can effectively catalyze the hydroamination of unactivated olefins with primary and secondary alkylamines, leading to the formation of five-membered nitrogen heterocycles in excellent yields. organic-chemistry.org This approach is notable for its tolerance of various functional groups, including hydroxyl, halo, cyano, and carboalkoxyl moieties. organic-chemistry.org

Another significant rhodium-catalyzed method is the [3+2] cycloaddition of vinylaziridines with silyl (B83357) enol ethers. This reaction pathway allows for the selective and enantiospecific synthesis of functionalized pyrrolidines with moderate to excellent diastereoselectivities. americanelements.com Furthermore, dirhodium catalysts are instrumental in intramolecular nitrene insertion into sp³ C-H bonds, enabling a regio- and diastereoselective route to N-unprotected pyrrolidines under mild conditions, without the need for external oxidants. organic-chemistry.org The choice of rhodium catalyst and reaction conditions can significantly influence the reaction's outcome, providing access to a diverse range of substituted pyrrolidinone derivatives.

Table 1: Overview of Rhodium-Catalyzed Reactions for Pyrrolidine Synthesis

| Reaction Type | Catalyst/Precursor | Key Features |

|---|---|---|

| Hydroamination of Olefins | Rhodium Complexes | Tolerates various functional groups; excellent yields. organic-chemistry.org |

| [3+2] Cycloaddition | Rhodium Catalyst | Uses vinylaziridines and silyl enol ethers; good diastereoselectivity. americanelements.com |

| Intramolecular C-H Amination | Dirhodium Catalyst (e.g., Rh₂(esp)₂) | High yields with low catalyst loading; regio- and diastereoselective. organic-chemistry.orgnih.gov |

| Nitrene Insertion | Rhodium Catalyst with O-benzoylhydroxylamines | Utilizes stable nitrene precursors for straightforward pyrrolidine construction. organic-chemistry.orgresearchgate.net |

Radical-Mediated Cyclization Approaches

Radical cyclization reactions represent a powerful strategy for the construction of the pyrrolidinone ring system, often proceeding under mild conditions with high efficiency. nih.gov These methods typically involve the generation of a radical species that undergoes an intramolecular cyclization onto an unsaturated moiety.

A novel approach for the synthesis of highly functionalized 2-pyrrolidinone derivatives involves an N-Heterocyclic Carbene (NHC)-catalyzed radical tandem cyclization. rsc.org This transition-metal-free method demonstrates broad substrate scope, excellent functional group compatibility, and high efficiency, with yields up to 94%. rsc.org The mechanism is believed to involve the generation of radical intermediates through the action of the NHC catalyst, which then participate in a cascade of cyclization and coupling events.

The indirect electroreductive cyclization of N-allyl-α-haloamides offers a specific pathway to pyrrolidinone derivatives. This electrochemical method utilizes electrogenerated Ni(I) complexes as a single-electron-transfer catalyst in solvents like DMF or CH₃CN. nih.gov The Ni(I) species reduces the α-haloamide substrate, initiating a radical-type cyclization at room temperature. nih.gov This technique provides an alternative to traditional chemical reductants, allowing for controlled radical generation under mild electrochemical conditions. The use of flow microreactors in similar electroreductive cyclizations has been shown to improve yields compared to conventional batch-type reactions. nih.govmatilda.science

Visible-light photoredox catalysis has emerged as a sustainable and efficient tool for initiating radical reactions. mdpi.com This methodology can be applied to the synthesis of pyrrolidinones through the intramolecular cyclization of N-centered radicals derived from alkenyl amides. rsc.org The process is often transition-metal-free, utilizing organic dyes like eosin (B541160) Y as the photoredox catalyst to generate amidyl radicals from precursors such as aryloxy-amides. acs.orgnih.gov These radicals then undergo a 5-exo cyclization to form the pyrrolidinone ring. rsc.org This approach is valued for its mild reaction conditions, broad functional group tolerance, and applicability in the late-stage modification of complex molecules. acs.org

Table 2: Comparison of Radical-Mediated Cyclization Methods

| Method | Catalyst/Mediator | Key Features |

|---|---|---|

| NHC-Catalyzed Tandem Cyclization | N-Heterocyclic Carbene (NHC) | Transition-metal-free; high yields (up to 94%); broad substrate scope. rsc.org |

| Indirect Electroreductive Cyclization | Electrogenerated Ni(I) complexes | Occurs at room temperature; radical-type cyclization. nih.gov |

| Visible-Light-Induced Cyclization | Organic Dye Photocatalyst (e.g., Eosin Y) | Transition-metal-free; mild conditions; generates amidyl radicals. rsc.orgacs.orgnih.gov |

Rearrangement Reactions Leading to Pyrrolidinone Scaffolds

Rearrangement reactions provide a powerful means to rapidly build molecular complexity from simple starting materials. The aza-Cope rearrangement, in particular, has been extensively utilized for the synthesis of pyrrolidine derivatives.

This tandem aza-Cope/Mannich reaction is valued for its mild conditions and high diastereoselectivity. wikipedia.orgacs.org It allows for the efficient construction of complex, substituted pyrrolidine structures from acyclic precursors. rsc.org Iron(III) salts have been shown to be effective catalysts for this transformation, promoting the reaction between 2-hydroxy homoallyl tosylamines and aldehydes to generate 3-alkyl-1-tosyl pyrrolidines in good yields. nih.gov

Table 3: Key Aspects of the Aza-Cope/Mannich Reaction

| Feature | Description |

|---|---|

| Reaction Type | Tandem Cationic 2-Aza-Cope rsc.orgrsc.org-sigmatropic rearrangement and Mannich cyclization. wikipedia.org |

| Key Intermediate | Iminium cation. acs.org |

| Driving Force | The irreversible Mannich cyclization provides a thermodynamic bias. wikipedia.org |

| Products | Acyl-substituted pyrrolidine derivatives. wikipedia.org |

| Catalysts | Can be acid-mediated or catalyzed by Lewis acids like Iron(III) salts. acs.orgnih.gov |

| Advantages | Mild conditions, high diastereoselectivity, rapid increase in molecular complexity. wikipedia.orgacs.org |

Synthetic Pathways to Functionalized Pyrrolidinone Precursors

Derivatization from Hydroxybutyrolactone Intermediates

The synthesis of functionalized pyrrolidinone precursors often utilizes γ-butyrolactone and its derivatives as readily available starting materials. γ-Butyrolactone, the simplest 4-carbon lactone, serves as a key intermediate for producing the core 2-pyrrolidinone structure. wikipedia.orgchemicalbook.com The primary synthetic route involves the ammonolysis of γ-butyrolactone, where it is reacted with ammonia (B1221849) or a primary amine to yield the corresponding lactam. wikipedia.orggoogle.com

This reaction is typically performed at elevated temperatures and pressures. For the synthesis of the parent 2-pyrrolidone, γ-butyrolactone is treated with ammonia at temperatures between 250–290 °C and pressures of 8.0 to 16.0 MPa. chemicalbook.comwikipedia.org This process facilitates the ring-opening of the lactone by the amine, followed by intramolecular cyclization and dehydration to form the stable five-membered pyrrolidinone ring.

To generate N-substituted pyrrolidinones, such as this compound, the same principle is applied, but a primary amine (in this case, allylamine) is used in place of ammonia. The reaction proceeds through the formation of an intermediate 4-hydroxybutanamide, which then cyclizes to the target this compound.

Furthermore, by starting with substituted or functionalized γ-butyrolactones, a variety of functionalized pyrrolidinone precursors can be synthesized. For instance, the use of α-hydroxy-γ-butyrolactone as a starting material allows for the introduction of a hydroxyl group at the C3 position of the pyrrolidinone ring. These chiral hydroxy-lactones are valuable synthons for creating optically active pharmaceuticals. researchgate.net The reaction mechanism remains consistent, with the amine nucleophilically attacking the carbonyl carbon of the lactone, leading to the formation of a functionalized N-substituted pyrrolidinone.

The versatility of this method allows for the synthesis of a diverse library of pyrrolidinone derivatives by varying both the amine and the substitution pattern on the hydroxybutyrolactone intermediate.

The following table summarizes representative synthetic transformations from hydroxybutyrolactone intermediates to pyrrolidinone derivatives based on established chemical principles.

| Starting Material | Reagent | Product | Reaction Conditions | Yield (%) |

| γ-Butyrolactone | Ammonia | 2-Pyrrolidinone | 250-290 °C, 0.4-1.4 MPa, solid magnesium silicate (B1173343) catalyst | 75-85 |

| γ-Butyrolactone | Allylamine | This compound | High Temperature, High Pressure | Not specified |

| γ-Butyrolactone | Monoethanolamine | N-(2-hydroxyethyl)-2-pyrrolidone | High Temperature, High Pressure | Not specified |

| α-Chloro-γ-isobutyl-γ-butyrolactone | 1. Aqueous Potassium Carbonate; 2. Amine (R-NH₂) | 3-Hydroxy-5-isobutyl-1-alkyl-pyrrolidin-2-one | Step 1: 80 °C; Step 2: High T/P | Not specified |

Polymer Chemistry and Monomeric Behavior of N Allyl 2 Pyrrolidinone Analogs

Radical Copolymerization of Related Allylic Pyrrolidinone Monomers

The radical copolymerization of monomers containing the pyrrolidinone ring, particularly N-vinyl-2-pyrrolidone (NVP), with allylic comonomers serves as a critical model for understanding the behavior of N-allyl-2-pyrrolidinone. This process allows for the synthesis of copolymers with tailored properties, blending the hydrophilicity and biocompatibility of the pyrrolidinone moiety with the functional capabilities introduced by the allyl group.

A notable example of this copolymerization is the synthesis of amphiphilic copolymers from N-vinyl-2-pyrrolidone (NVP) and allyl glycidyl (B131873) ether (AGE). This reaction is typically carried out via radical copolymerization initiated by azobisisobutyronitrile (AIBN). mdpi.commdpi.com To control the molecular weight and introduce hydrophobicity, a chain transfer agent such as n-octadecylmercaptan is often used. mdpi.commdpi.com The synthesis results in copolymers that can self-assemble into nanoaggregates in aqueous solutions. mdpi.comresearchgate.netaau.dknih.gov

The composition of the resulting copolymer can be controlled by adjusting the initial molar ratio of the monomers. Research has shown that a linear increase in the number-average molecular weight of the amphiphilic copolymers is observed with an increase in the NVP to AGE ratio. researchgate.netaau.dknih.gov This relationship also affects the size of the macromolecular aggregates formed, with their diameter decreasing as the proportion of NVP increases. researchgate.netaau.dknih.gov

Table 1: Synthesis Components for NVP and AGE Copolymerization

| Role | Compound |

|---|---|

| Monomer 1 | N-Vinyl-2-pyrrolidone (NVP) |

| Monomer 2 | Allyl Glycidyl Ether (AGE) |

| Initiator | Azobisisobutyronitrile (AIBN) |

| Chain Transfer Agent | n-Octadecylmercaptan |

Control of molecular weight is a fundamental aspect of polymer synthesis, and in radical polymerization, this is often achieved through chain transfer. rubbernews.com This process involves the termination of a growing polymer chain and the creation of a new radical on another molecule, which can then initiate a new chain. rubbernews.com

The confirmation of copolymer structure is achieved through a combination of spectroscopic techniques. Each method provides unique information about the polymer's composition and architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are indispensable for elucidating the detailed microstructure of copolymers. benthamscience.comiupac.org In the case of NVP-AGE copolymers, ¹H NMR spectra show characteristic signals for the protons in the NVP and AGE residues, as well as for the terminal n-octadecylthio groups, confirming the incorporation of all components into the polymer chain. mdpi.com NMR is also used to determine the copolymer composition and the number-average molecular weight. mdpi.combenthamscience.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the copolymer. researchgate.net For NVP-AGE copolymers, the spectra would confirm the presence of the pyrrolidinone's carbonyl group and the ether linkages. It is also a valuable tool for verifying subsequent modifications, such as the covalent immobilization of drug molecules. researchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI) Spectroscopy : MALDI, often coupled with Time-of-Flight (TOF) mass spectrometry, is a powerful technique for polymer characterization. rsc.orgnih.gov It provides detailed information on the molecular weight distribution of the copolymer. researchgate.netaau.dknih.govnih.gov MALDI-TOF MS can resolve individual polymer chains within a distribution, allowing for precise determination of the repeating unit mass and analysis of end-group structures. nih.govnih.gov

Table 2: Spectroscopic Techniques for Copolymer Characterization

| Technique | Information Provided |

|---|---|

| NMR | Copolymer composition, monomer sequence, molecular weight, end-group analysis mdpi.combenthamscience.com |

| IR | Identification of functional groups, confirmation of chemical modifications researchgate.net |

Functional Polymer Design via Pyrrolidinone Derivatives

The inherent properties of pyrrolidinone-containing polymers can be further enhanced and tailored for specific applications through functional design strategies such as graft polymerization and immobilization.

Graft polymerization is a versatile method for modifying the properties of a polymer by chemically attaching different polymer chains (grafts) onto a main polymer backbone. frontiersin.org This technique can be used to combine desirable properties from different polymers into a single material.

One common approach is the "grafting-from" method, where initiating sites are created along the polymer backbone, and a second monomer is then polymerized from these sites. nih.govmdpi.com For example, N-vinyl-2-pyrrolidinone has been grafted onto poly(ether sulfone) ultrafiltration membranes using UV-assisted graft polymerization. acs.org This modification increases the surface wettability and reduces protein fouling, significantly improving the membrane's performance. acs.org The techniques can be categorized into several methods, including those initiated by chemical means, radiation, or plasma.

Copolymers containing pyrrolidinone derivatives can be designed with reactive functional groups that serve as anchor points for immobilizing other molecules, such as drugs or enzymes. researchgate.net This is a key strategy in the development of materials for biomedical applications.

The epoxy groups in copolymers of N-vinyl-2-pyrrolidone and allyl glycidyl ether are excellent examples of such reactive sites. researchgate.netaau.dk These groups can undergo ring-opening reactions with nucleophilic molecules, allowing for stable, covalent attachment. mdpi.com This strategy has been successfully employed for the covalent immobilization of the anticancer drug doxorubicin onto NVP-AGE copolymer nanoaggregates. mdpi.comresearchgate.netaau.dknih.gov This approach creates a functional drug delivery system where the drug is securely attached to the polymer carrier. nih.gov Furthermore, any unreacted epoxy groups can be subsequently capped or modified. For instance, meglumine has been used to bind remaining epoxide groups after the primary immobilization of a carbohydrate vector, demonstrating a method for creating multifunctional, vectorized nanocomposites. mdpi.com

This compound as a Potential Monomer for Novel Polymeric Materials

This compound, a heterocyclic compound featuring a pyrrolidinone ring and an allyl functional group, presents an interesting, albeit challenging, candidate for the synthesis of novel polymeric materials. Its structure combines the inherent polarity and potential biocompatibility associated with the pyrrolidinone moiety with the distinct reactivity of an allyl double bond. However, its behavior in polymerization reactions is significantly influenced by the characteristics of the allyl group, which differ substantially from more commonly used vinyl monomers like its analogue, N-Vinyl-2-pyrrolidinone (NVP). The exploration of this compound in polymer chemistry focuses on its potential in both homopolymerization and copolymerization to create polymers with unique properties.

Homopolymerization Investigations

The homopolymerization of allyl monomers, including this compound, is notably challenging via conventional free-radical polymerization methods. While a vast body of research exists for the polymerization of vinyl-substituted pyrrolidones, specific and detailed studies on the homopolymerization of this compound are limited in publicly available scientific literature. This scarcity is likely attributable to the intrinsic kinetics associated with allyl compounds.

The primary obstacle in the radical polymerization of allyl monomers is degradative chain transfer . In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position (the carbon atom adjacent to the double bond) of a monomer molecule. This transfer reaction terminates the growth of the polymer chain and creates a new, resonance-stabilized allylic radical.

This newly formed allylic radical is relatively stable and, consequently, is much less reactive towards initiating a new polymer chain. Its stability means it is more likely to terminate another growing chain rather than propagate the polymerization. The practical consequences of this dominant side reaction are:

Low Molar Mass: The frequent chain transfer events prevent the formation of long polymer chains, typically resulting in the synthesis of low molecular weight oligomers or telomers rather than high polymers.

Due to these kinetic limitations, achieving high molecular weight poly(this compound) through standard radical initiation is considered difficult. Investigations into alternative polymerization techniques, such as controlled radical polymerization or coordination polymerization, could potentially offer pathways to overcome these challenges, but such research specific to this compound is not widely reported.

| Parameter | Expected Outcome | Primary Scientific Reason |

|---|---|---|

| Polymerization Rate | Low | Inefficient initiation by resonance-stabilized allylic radicals. |

| Molar Mass (Degree of Polymerization) | Low (Oligomers) | Dominance of degradative chain transfer to the monomer. |

| Monomer Conversion | Low to Moderate | Early termination of kinetic chains and consumption of initiator. |

Copolymerization with Diverse Comonomers

While its homopolymerization is inefficient, this compound holds greater potential as a comonomer in the synthesis of functional polymers. By copolymerizing it with more reactive monomers, it is possible to incorporate the pyrrolidinone functionality into a variety of polymer backbones, thereby modifying the properties of the final material.

In copolymerization, this compound would still exhibit its characteristic chain transfer behavior. When copolymerized with a highly reactive monomer (M₂), such as a vinyl or acrylic monomer, the this compound (M₁) would likely act as a polymerization modifier or regulator . The rate of copolymerization has been observed to decrease when the concentration of an allyl monomer is increased in a feed with N-vinylpyrrolidone, a behavior consistent with the effects of degradative chain transfer researchgate.net.

The reactivity of each monomer in a copolymerization system is described by its reactivity ratios (r₁ and r₂).

r₁ (for this compound) would be expected to be very low (r₁ ≈ 0), indicating that a growing polymer chain ending in an this compound radical would much prefer to react with the comonomer (M₂) than with another this compound molecule.

r₂ (for the comonomer) would vary depending on the specific comonomer but would generally be significantly higher than r₁.

Potential comonomers for this compound could include:

N-Vinylpyrrolidinone (NVP): To create copolymers with a high density of pyrrolidinone groups, potentially for biomedical applications.

Acrylates and Methacrylates: To produce materials with tailored thermal and mechanical properties.

Styrene: For the synthesis of functionalized styrenic polymers.

The resulting copolymers could find applications as surfactants, dispersants, or functional coatings, where the polar pyrrolidinone group can impart hydrophilicity, adhesion, and complexation capabilities.

| Monomer | Reactivity Ratio | Anticipated Value | Implication |

|---|---|---|---|

| This compound (M₁) | r₁ | ~ 0 | A growing chain ending in M₁ will strongly prefer to add M₂. No self-propagation. |

| Vinyl Comonomer (e.g., NVP, Acrylate) (M₂) | r₂ | > 1 | A growing chain ending in M₂ will prefer to add another M₂. Tendency towards block-like sequences of M₂. |

Advanced Spectroscopic and Analytical Characterization Methodologies in N Allyl 2 Pyrrolidinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds like N-Allyl-2-pyrrolidinone. quizlet.com It provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework.

¹H NMR and ¹³C NMR for Assignment of Resonances and Confirmation of Structure

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for the initial structural confirmation of this compound.

In the ¹H NMR spectrum, the protons of the allyl group and the pyrrolidinone ring exhibit characteristic chemical shifts and splitting patterns. The vinyl protons of the allyl group typically appear in the downfield region (δ 5-6 ppm), with the internal methine proton showing a complex multiplet due to coupling with both the terminal vinyl protons and the adjacent methylene (B1212753) protons. The methylene protons attached to the nitrogen atom are also shifted downfield due to the electron-withdrawing effect of the nitrogen. The remaining protons on the pyrrolidinone ring appear as multiplets in the upfield region.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the lactam ring is the most deshielded, appearing significantly downfield (around δ 175 ppm). The carbons of the allyl group's double bond are found in the δ 115-135 ppm range, while the aliphatic carbons of the pyrrolidinone ring and the allyl methylene group resonate at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Data are estimated based on spectral data of analogous compounds such as N-methyl-2-pyrrolidone and N-vinyl-2-pyrrolidone. nih.govchemicalbook.com

| Atom Position (Structure) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrrolidinone Ring | ||

| C=O (Position 2) | - | ~175.0 |

| -CH₂- (Position 3) | ~2.0 (m) | ~30.8 |

| -CH₂- (Position 4) | ~2.4 (t) | ~17.9 |

| -CH₂- (Position 5) | ~3.2 (t) | ~49.5 |

| Allyl Group | ||

| N-CH₂- | ~3.9 (d) | ~48.7 |

| -CH= | ~5.7 (m) | ~132.5 |

| =CH₂ | ~5.2 (m) | ~117.0 |

Key: t = triplet, d = doublet, m = multiplet

Two-Dimensional NMR Techniques for Complex Structures

For unambiguous assignment and confirmation of complex molecular structures, two-dimensional (2D) NMR techniques are indispensable. quizlet.comwikipedia.org These methods spread spectral information across two frequency axes, resolving overlapping signals that can complicate 1D spectra. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): A homonuclear COSY experiment on this compound would reveal proton-proton (¹H-¹H) coupling networks. libretexts.org It would clearly show correlations between the adjacent methylene groups within the pyrrolidinone ring (e.g., H3 with H4, and H4 with H5) and within the allyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom it is directly attached to. quizlet.comwikipedia.org An HSQC spectrum would definitively link the proton signals in Table 1 to their corresponding carbon signals, confirming the assignments made from the 1D spectra.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound.

MALDI-TOF-MS for Oligomer and Polymer Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique particularly well-suited for the analysis of large molecules like oligomers and polymers with minimal fragmentation. tuwien.atwpmucdn.com When this compound is polymerized, MALDI-TOF-MS becomes a critical tool for characterization. nih.gov

The analysis can determine key characteristics of the resulting poly(this compound), including:

Molecular Weight Distribution: The spectrum displays a series of peaks, each corresponding to a different polymer chain length (n-mer), allowing for the calculation of the average molecular weight (Mn, Mw) and the dispersity (Đ) of the polymer sample. sigmaaldrich.com

Monomer Mass Confirmation: The mass difference between adjacent peaks in the polymer distribution corresponds to the mass of the monomer repeating unit, in this case, this compound (125.17 g/mol ). nih.govscbt.com

End-Group Analysis: The absolute mass of each peak can be used to identify the chemical structure of the groups at the beginning and end of the polymer chains, which are determined by the initiator and termination steps of the polymerization reaction. sigmaaldrich.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.gov The IR spectrum of this compound shows characteristic absorption bands that confirm its key structural features.

Table 2: Characteristic IR Absorption Bands for this compound Data are based on characteristic frequencies for known functional groups and spectra of related compounds like 2-pyrrolidone. researchgate.netchemicalbook.com

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group |

| C-H stretch (sp²) | 3010 - 3100 | Alkene (=C-H) |

| C-H stretch (sp³) | 2850 - 3000 | Alkane (-C-H) |

| C=O stretch | 1670 - 1710 | Amide (Lactam) |

| C=C stretch | 1640 - 1680 | Alkene |

| C-N stretch | 1250 - 1350 | Amine/Amide |

The most prominent peak in the spectrum is the strong absorption from the carbonyl (C=O) group of the lactam ring. Additionally, distinct peaks corresponding to the C=C double bond and the vinyl C-H bonds of the allyl group, as well as the aliphatic C-H bonds of the pyrrolidinone ring, would be clearly visible.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and the absolute configuration of chiral centers.

While this compound is a liquid at room temperature, its solid-state structure could be determined by forming a suitable crystalline derivative or a co-crystal. Studies on related N-alkylated 2-pyrrolidone complexes have successfully used single-crystal X-ray analysis to determine their molecular and crystal structures. acs.org If a chiral center were present in a derivative of this compound, X-ray crystallography could unambiguously establish its stereochemistry. The resulting data would offer insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the packing of molecules in the crystal lattice. mdpi.com

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable in the synthesis and analysis of this compound, facilitating both the purification of the final product from reaction mixtures and the subsequent assessment of its purity. Among these methods, column chromatography is a fundamental technique for product isolation on a preparative scale.

Column Chromatography for Product Isolation

Column chromatography is a widely employed purification technique in organic synthesis, including for the isolation of N-substituted pyrrolidinones like this compound. This method relies on the differential partitioning of the components of a mixture between a stationary phase, typically silica (B1680970) gel, and a liquid mobile phase that percolates through the column. The separation is based on the varying polarities of the compounds in the mixture; more polar compounds tend to adhere more strongly to the polar stationary phase and thus elute more slowly, while less polar compounds travel through the column more quickly with the mobile phase.

In the context of this compound synthesis, the crude reaction mixture often contains unreacted starting materials, reagents, and byproducts. Column chromatography serves as an effective means to separate the desired product from these impurities. The selection of an appropriate stationary phase and mobile phase system is critical for achieving a successful separation.

Stationary Phase: For the purification of moderately polar compounds such as this compound, silica gel (SiO₂) is the most commonly used stationary phase due to its high surface area and strong adsorptive properties. The slightly acidic nature of standard silica gel is generally suitable for lactams.

Mobile Phase (Eluent): The choice of the mobile phase is determined by the polarity of the target compound and the impurities to be removed. A solvent system is typically optimized using thin-layer chromatography (TLC) prior to performing the column separation. For this compound, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is commonly employed. The polarity of the eluent is gradually increased (gradient elution) to first elute non-polar impurities, followed by the product, and finally any more polar byproducts.

A typical procedure would involve dissolving the crude product in a minimal amount of a suitable solvent and loading it onto the top of a prepared silica gel column. The mobile phase is then passed through the column, and fractions are collected sequentially. The composition of these fractions is monitored by TLC to identify those containing the pure this compound, which are then combined and concentrated to yield the purified product.

The following table outlines a representative set of parameters for the purification of this compound using column chromatography.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase (Eluent System) | Gradient of Ethyl Acetate in Hexanes (e.g., starting from 10:90 to 50:50 v/v) |

| Elution Mode | Gradient Elution |

| Sample Loading | Dry loading or concentrated solution in a minimal volume of dichloromethane (B109758) or the initial mobile phase |

| Fraction Monitoring | Thin-Layer Chromatography (TLC) with UV visualization or chemical staining (e.g., potassium permanganate) |

Derivatives of N Allyl 2 Pyrrolidinone: Synthesis and Structural Diversification

Design and Synthesis of Substituted N-Allyl-2-pyrrolidinone Analogs

The synthesis of substituted this compound analogs can be approached through several strategic routes, primarily involving either the modification of a pre-formed this compound core or the cyclization of appropriately substituted acyclic precursors.

One common strategy involves the alkylation or arylation of the pyrrolidinone ring. For instance, deprotonation of this compound with a strong base, such as lithium diisopropylamide (LDA), generates an enolate that can react with various electrophiles (e.g., alkyl halides, aryl halides) to introduce substituents at the C3 position. Palladium-catalyzed carboamination reactions have also been employed for the synthesis of N-aryl-2-allyl pyrrolidines, which can be subsequently oxidized to the corresponding pyrrolidinones. These reactions can exhibit high diastereoselectivity, favoring the formation of specific stereoisomers. nih.govnih.gov

Another approach is the [3+2] cycloaddition reaction, which allows for the construction of the pyrrolidinone ring with multiple substituents in a controlled manner. For example, the reaction between azomethine ylides and activated alkenes can yield densely substituted pyrrolidines, which can then be N-allylated. nih.govacs.org Donor-acceptor cyclopropanes have also been utilized in reactions with primary amines to synthesize 1,5-substituted pyrrolidin-2-ones. nih.gov

The following table summarizes various synthetic methods for preparing substituted this compound analogs.

| Synthetic Method | Description | Key Reagents/Conditions | Substituent Position |

|---|---|---|---|

| Enolate Alkylation | Deprotonation of this compound followed by reaction with an electrophile. | LDA, alkyl/aryl halide | C3 |

| Palladium-Catalyzed Carboamination | Reaction of γ-N-arylamino alkenes with vinyl bromides. | Palladium catalyst, base | C2, N1 |

| [3+2] Cycloaddition | Reaction of azomethine ylides with alkenes. | Metal catalysts (e.g., Ag2CO3) | Multiple |

| Donor-Acceptor Cyclopropane Chemistry | Lewis acid-catalyzed opening of donor-acceptor cyclopropanes with primary amines followed by lactamization. | Lewis acid (e.g., Y(OTf)3), primary amine | C5, N1 |

Strategies for Introduction of Chiral Centers and Enantioselective Synthesis

The development of stereoselective methods to introduce chiral centers into the this compound framework is crucial for accessing enantiomerically pure compounds, which are often required for biological applications. Strategies for achieving enantioselectivity can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled methods.

Substrate-controlled synthesis often utilizes starting materials from the chiral pool, such as amino acids (e.g., pyroglutamic acid) or carbohydrates. nih.gov These readily available enantiopure starting materials can be elaborated into chiral this compound derivatives. For example, chiral bicyclic lactams derived from (R)-phenylglycinol have been used to prepare cis-fused bicyclic pyrrolidines and pyrrolidinones with complete stereochemical control. acs.org

Auxiliary-controlled methods involve the temporary attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step. While effective, this approach requires additional synthetic steps for the attachment and removal of the auxiliary.

Catalyst-controlled enantioselective synthesis represents a highly efficient and atom-economical approach. Chiral catalysts, including metal complexes with chiral ligands and organocatalysts, can be used to induce enantioselectivity in the formation of the pyrrolidinone ring or in the functionalization of a pre-existing ring. For example, asymmetric allylic alkylation reactions have been used to set a stereogenic quaternary center, which can then be elaborated into a chiral 2,2-disubstituted pyrrolidine (B122466). nih.gov Biocatalytic methods, such as the use of transaminases, have also emerged as powerful tools for the asymmetric synthesis of 2-substituted pyrrolidines. acs.org

Key strategies for enantioselective synthesis are highlighted in the table below.

| Strategy | Description | Example |

|---|---|---|

| Chiral Pool Synthesis | Utilization of enantiopure starting materials. | Synthesis from pyroglutamic acid or phenylglycinol. nih.govacs.org |

| Asymmetric Allylic Alkylation | Catalytic enantioselective introduction of an allyl group. | Formation of a stereogenic quaternary center. nih.gov |

| Diastereoselective Cyclization | Cyclization of a chiral acyclic precursor to form a stereodefined ring. | Reductive cyclization of γ-chloro-N-tert-butanesulfinyl ketimines. google.com |

| Biocatalysis | Use of enzymes to catalyze enantioselective transformations. | Transaminase-triggered cyclization of ω-chloroketones. acs.org |

Synthesis of Bicyclic and Polycyclic Systems Incorporating the Pyrrolidinone Motif

The incorporation of the this compound motif into bicyclic and polycyclic frameworks leads to conformationally constrained structures with potential for unique biological activities. The synthesis of these complex systems often relies on intramolecular cyclization reactions or cycloaddition strategies.

Fused bicyclic systems , where the two rings share a common bond, can be synthesized through various intramolecular reactions. For instance, an aza-Cope rearrangement-Mannich cyclization sequence has been used to construct cis- and trans-fused pyrrolidine-containing bicyclic azepines and oxepines. rsc.org Radical-mediated cycloisomerization of monocyclic enyne-β-lactams is another effective method for preparing fused bicyclic β-lactams. nih.gov

Bridged bicyclic systems , where the two rings share two non-adjacent atoms, present a greater synthetic challenge due to increased ring strain. Type II [5+2] cycloaddition reactions have been developed as a powerful tool for constructing bridged bicyclo[m.n.1] systems. nih.gov

The N-allyl group itself can participate in cyclization reactions. For example, intramolecular cyclization of N-allyl propiolamides provides a facile route to highly substituted γ-lactams. semanticscholar.org

The following table outlines some of the key approaches to synthesizing bicyclic and polycyclic systems containing the pyrrolidinone motif.

| System Type | Synthetic Strategy | Key Features |

|---|---|---|

| Fused Bicyclic | Aza-Cope Rearrangement-Mannich Cyclization | Stereoselective formation of cis- and trans-fused systems. rsc.org |

| Fused Bicyclic | Radical Cycloisomerization | Effective for enyne-β-lactams. nih.gov |

| Bridged Bicyclic | Type II [5+2] Cycloaddition | Construction of strained bridgehead systems. nih.gov |

| Fused Bicyclic | Intramolecular Cyclization of N-allyl Propiolamides | Direct route to functionalized γ-lactams. semanticscholar.org |

Functional Group Tolerances and Diversification in Synthetic Protocols

The utility of a synthetic method is greatly enhanced by its tolerance for a wide range of functional groups, as this allows for the synthesis of a diverse library of compounds without the need for extensive protecting group manipulations. Synthetic protocols for this compound derivatives have been developed with this in mind.

For example, in the synthesis of functionalized pyrrolidinone scaffolds via the Smiles-Truce cascade, a variety of functional groups are tolerated. The reaction is compatible with allyl-protected sulfonamides, internal alkenes, and aryl halides. This orthogonality to transition-metal catalysis is particularly advantageous for subsequent diversification. acs.org

The diversification of the this compound core can be achieved through various post-synthetic modifications. The allyl group itself is a versatile handle for further transformations. For instance, it can participate in cross-coupling reactions, such as the allyl-allyl cross-coupling, to form more complex structures. bohrium.comrsc.org

The pyrrolidinone ring can also be functionalized. For example, after a [3+2] cycloaddition to form a densely substituted pyrrolidine, the product can be N-allylated, and other functional groups on the ring can be manipulated. nih.govacs.org

The table below provides examples of functional group tolerances and diversification strategies.

| Reaction/Strategy | Tolerated Functional Groups | Diversification Potential |

|---|---|---|

| Smiles-Truce Cascade | Allyl-protected sulfonamides, internal alkenes, aryl halides. acs.org | Orthogonality to transition-metal catalysis allows for subsequent cross-coupling reactions. acs.org |

| Palladium-Catalyzed Carboamination | Broad scope with respect to vinyl halide structure. nih.gov | Tandem N-arylation/carboamination allows for modular assembly. nih.gov |

| Post-Cycloaddition Modification | N-allylation of cycloadducts is feasible. nih.govacs.org | Reduction or removal of other functional groups on the pyrrolidine ring. nih.govacs.org |

| Allyl-Allyl Cross-Coupling | Applicable to the N-allyl group. | Formation of 1,5-dienes and more complex carbon skeletons. bohrium.comrsc.org |

Applications of N Allyl 2 Pyrrolidinone Derivatives in Contemporary Chemical Research

Building Blocks in Complex Molecule Synthesis

The pyrrolidinone core is a prevalent motif in a multitude of natural products and complex organic molecules. While direct applications of N-Allyl-2-pyrrolidinone as a primary building block in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural components are integral to the assembly of intricate molecular architectures. The allyl group provides a reactive handle for a variety of chemical transformations, including but not limited to, cross-coupling reactions, metathesis, and various addition reactions, allowing for the facile introduction of complexity.

The synthesis of polycyclic alkaloid natural products often features pyrrolidine (B122466) and pyrrolidinone motifs. researchgate.net Methodologies have been developed to construct these frameworks from pyrrole and its derivatives, showcasing the strategic importance of the five-membered nitrogen-containing ring system. researchgate.net The functionalization of the nitrogen atom, as seen in this compound, is a key step in building up the complexity required for these natural products.

Furthermore, the development of novel synthetic methods often utilizes versatile building blocks to access complex structures. For instance, new approaches to the total synthesis of terpenes, a diverse class of natural products, have employed allyl groups as key reactive partners for constructing desired molecular structures. mdpi.com While not directly citing this compound, this highlights the strategic importance of the allyl functionality in the synthesis of complex molecules.

Intermediates in the Synthesis of Biologically Relevant Scaffolds

The pyrrolidinone scaffold is a well-established pharmacophore present in a wide range of biologically active compounds. Derivatives of this compound serve as crucial intermediates in the synthesis of these valuable molecular frameworks. The ability to modify both the lactam ring and the allyl side chain allows for the creation of diverse libraries of compounds for biological screening.

Research has demonstrated the importance of the pyrrolidinone core in compounds with a variety of biological activities. The synthesis of enantioenriched 2,2-disubstituted pyrrolidines, for example, can be achieved through a sequence of asymmetric allylic alkylation and ring contraction, leading to molecules that could be valuable in the development of pharmaceutical agents. nih.gov The allyl group in this compound offers a starting point for such synthetic strategies.

Moreover, the pyrrolidine ring is a fundamental component of many alkaloids with significant pharmacological properties. nih.govresearchgate.net Synthetic strategies toward these alkaloids often involve the construction or functionalization of the pyrrolidinone core. The N-allyl group can be strategically employed to introduce specific side chains or to facilitate cyclization reactions necessary for the formation of the final alkaloid structure. For instance, the synthesis of alexine, a pyrrolizidine alkaloid, and its stereoisomers involves intermediates with allyl functionalities that are crucial for building the bicyclic core. nih.govresearchgate.net

The following table summarizes some examples of biologically relevant scaffolds that can be accessed through synthetic pathways potentially involving this compound derivatives as intermediates.

| Scaffold Class | Biological Relevance | Potential Synthetic Utility of this compound Derivatives |

| Pyrrolizidine Alkaloids | Antiviral, antitumor, and enzyme inhibitory activities | The allyl group can be a precursor to the hydroxymethyl groups often found in these alkaloids. |

| Indolizidine Alkaloids | Antiviral, anticancer, and glycosidase inhibitory activities | The allyl group can participate in cyclization reactions to form the bicyclic core. |

| Substituted Pyrrolidines | Diverse pharmacological activities including CNS and cardiovascular effects | The allyl group allows for diverse functionalization to explore structure-activity relationships. |

Research into Novel Materials and Nanocarriers Based on Pyrrolidinone Copolymers

The polymerization of monomers containing the pyrrolidinone moiety has led to the development of advanced materials with a wide range of applications, particularly in the biomedical field. While research specifically detailing the homo- or copolymerization of this compound is not as prevalent as that for its vinyl counterpart (N-vinyl-2-pyrrolidone), the principles of incorporating the functional pyrrolidinone ring into polymer backbones are well-established and highlight the potential of N-allyl-2-pyrrolidone in materials science.

Copolymers based on N-vinyl-2-pyrrolidone and other functional monomers, such as allyl glycidyl (B131873) ether, have been synthesized to create amphiphilic polymers that self-assemble into nanoparticles. researchgate.netmdpi.commdpi.comaau.dk These nanocarriers are capable of encapsulating and delivering therapeutic agents, demonstrating the utility of the pyrrolidinone unit in drug delivery systems. researchgate.netmdpi.comaau.dk The allyl group in this compound offers a versatile point for polymerization and subsequent functionalization of the resulting polymer.

Polymers bearing allyl functionalities are recognized as an emerging class of functional polymers with significant potential in biomedicine. nih.gov The allyl group provides a reactive site for post-polymerization modifications, allowing for the attachment of various molecules, including drugs, targeting ligands, and imaging agents. nih.gov This versatility makes polymers derived from allyl-containing monomers like this compound attractive for applications in targeted and controlled drug delivery, tissue engineering, and antimicrobial coatings. nih.gov

The following table outlines the potential applications of copolymers derived from this compound in the development of novel materials and nanocarriers.

| Material/System | Key Features | Potential Applications |

| Functional Polymers | Reactive allyl groups for post-polymerization modification | Drug conjugation, biomolecule immobilization, smart materials |

| Amphiphilic Copolymers | Self-assembly into micelles and nanoparticles | Drug delivery, nanomedicine, diagnostics |

| Hydrogels | Biocompatible, water-swellable networks | Tissue engineering, wound healing, controlled release |

| Nanocarriers | Encapsulation of therapeutic agents | Targeted drug delivery, gene therapy |

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Routes

A significant trend in the synthesis of pyrrolidinone derivatives is the move towards green and sustainable chemistry. This involves developing methods that are more environmentally friendly, utilize renewable resources, and improve atom economy.

One promising approach is the use of one-pot, multicomponent reactions (MCRs). arabjchem.org These reactions combine multiple starting materials in a single step to form complex products, which reduces the number of synthetic steps, minimizes waste, and saves time and energy. arabjchem.org Research has demonstrated the synthesis of 2-pyrrolidinone (B116388) derivatives using environmentally friendly solvents like ethanol, which are less toxic and more sustainable than traditional organic solvents. researchgate.net

Further advancing the principles of green chemistry, researchers are exploring catalyst-free and solvent-free reaction conditions. arabjchem.org Methods such as grinding reactants together at room temperature have been shown to produce novel 2-pyrrolidinone analogs in good to high yields (68–94%) with short reaction times of 25 minutes or less. arabjchem.org These solvent-free approaches are highly favorable from an ecological standpoint as they eliminate solvent waste, a major contributor to pollution in chemical synthesis. arabjchem.org

Another key direction is the utilization of biosourced starting materials. For instance, a highly sustainable route to produce pyrrolidone derivatives has been developed using levulinic acid, which can be derived from biomass. colostate.edu This process proceeds directly in the absence of any additives, catalysts, or solvents, resulting in a very low E-factor (a measure of waste produced) of just 0.2. colostate.edu The products are recovered in high yields through simple distillation, representing a significant step towards a circular chemical economy. colostate.edu

| Synthetic Strategy | Key Features | Advantages |

| Multicomponent Reactions (MCRs) | One-pot synthesis from multiple starting materials. | Reduced steps, less waste, time and energy savings. arabjchem.org |

| Catalyst- and Solvent-Free Synthesis | Reactions proceed via grinding or neat conditions at room temperature. | Environmentally friendly, high atom economy, simple workup. arabjchem.org |

| Bio-based Feedstocks | Utilization of renewable starting materials like levulinic acid. | Reduces reliance on petrochemicals, highly sustainable. colostate.edu |

Exploration of Novel Catalytic Systems

The development of novel catalysts is crucial for improving the efficiency, selectivity, and scope of N-Allyl-2-pyrrolidinone synthesis. Research is focused on creating new catalytic systems that can operate under milder conditions and enable challenging chemical transformations.

Nickel-catalyzed reactions are emerging as a powerful tool. A straightforward and efficient nickel-catalyzed cyclization/carbonylation process has been developed for synthesizing 2-pyrrolidinone derivatives from N-allylbromoacetamides. nih.gov This method uniquely uses formic acid as a carbon monoxide source and proceeds effectively, tolerating a variety of useful functional groups. nih.gov

For asymmetric synthesis, which is critical for pharmaceutical applications, novel ruthenium-based catalysts have shown great promise. A cationic CpRu complex has been used to catalyze the asymmetric intramolecular dehydrative N-allylation of certain amino- and aminocarbonyl allylic alcohols. acs.org This approach can produce α-alkenyl pyrrolidine-type N-heterocycles with high enantioselectivity (enantiomer ratio of up to >99:1) and is applicable to a wide range of nitrogen-protecting groups. acs.org

A groundbreaking area of research is the development of heterogeneous geminal atom catalysts (GACs). nih.gov Scientists have created a new class of GACs featuring two copper ions held in a specific arrangement by a polymeric carbon nitride support. nih.gov This unique structure allows the two metal cores to work together, enabling more efficient and selective cross-coupling reactions. nih.gov These catalysts are not only highly effective but can also be readily recovered and reused, significantly boosting sustainability. Environmental analysis shows that using these novel GACs can lower the carbon footprint of a chemical reaction by a factor of ten compared to conventional catalysts. nih.gov

| Catalyst System | Transformation | Key Advantages |